2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219982-41-8
VCID: VC3009713
InChI: InChI=1S/C14H20N2O3.ClH/c1-11-5-6-14(13(10-11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H
SMILES: CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol

2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219982-41-8

Cat. No.: VC3009713

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride - 1219982-41-8

Specification

CAS No. 1219982-41-8
Molecular Formula C14H21ClN2O3
Molecular Weight 300.78 g/mol
IUPAC Name 2-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20N2O3.ClH/c1-11-5-6-14(13(10-11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H
Standard InChI Key IVLWRYXBZWBIFR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl
Canonical SMILES CC1=CC(=C(C=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl

Introduction

Chemical Properties and Structure

2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is characterized by its distinctive molecular structure consisting of a piperidine ring connected to a 4-methyl-2-nitrophenoxy group via an ethyl linker. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Basic Identification Data

ParameterInformation
CAS Number1219982-41-8
Molecular FormulaC₁₄H₂₁ClN₂O₃
Molecular Weight300.78 g/mol
IUPAC Name2-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
SupplierMatrix Scientific

Structural Features

The compound contains several key structural features that contribute to its chemical reactivity and potential biological activity:

  • A piperidine ring with substitution at the 2-position

  • An ethoxy linker connecting the piperidine to the phenoxy group

  • A nitro group at the 2-position of the phenyl ring

  • A methyl group at the 4-position of the phenyl ring

  • A hydrochloride salt formation at the piperidine nitrogen

The presence of these functional groups, particularly the nitro group and the piperidine ring, contributes significantly to the compound's reactivity profile and potential pharmacological properties.

Chemical Reactivity

The chemical reactivity of 2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride is largely determined by its functional groups, particularly the nitro group and the piperidine ring.

Key Reactive Sites

The compound can undergo various chemical transformations at different sites:

  • The nitro group can be reduced to form an amino group, potentially expanding the compound's chemical diversity

  • The piperidine nitrogen can participate in nucleophilic substitution reactions

  • The ether linkage provides stability but may be susceptible to cleavage under certain conditions

  • The piperidine ring can engage in binding interactions with biological targets

Applications and Biological Activity

Pharmaceutical Applications

2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride has significant potential in pharmaceutical research:

  • As an intermediate in the synthesis of pharmacologically active compounds

  • In the development of compounds targeting neurological disorders

  • As a building block for more complex drug candidates

Research Applications

The compound serves various roles in scientific research:

  • As a reference standard in analytical chemistry

  • In studies of structure-activity relationships for piperidine derivatives

  • As a model compound for studying the reactivity of nitro-containing compounds

  • In the development of novel synthetic methodologies

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds offer interesting comparisons:

CompoundPosition of SubstitutionMolecular FormulaMolecular Weight (g/mol)Key Differences
2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine HCl2-positionC₁₄H₂₁ClN₂O₃300.78Reference compound
3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine HCl3-positionC₁₄H₂₁ClN₂O₃300.78Different position of ethyl linker attachment to piperidine ring
4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine HCl4-positionC₁₄H₂₁ClN₂O₃300.78Different position of ethyl linker attachment to piperidine ring
3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine HCl3-positionC₁₃H₁₈ClN₂O₃·HCl321.21Contains chloro instead of methyl group on phenyl ring

Functional Comparison

The positional isomers of [2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride (with substitution at positions 2, 3, or 4 of the piperidine ring) likely exhibit different:

  • Binding affinities to potential biological targets

  • Conformational preferences in solution

  • pKa values for the piperidine nitrogen

  • Distribution of electron density across the molecule

These differences can significantly impact their biological activities and chemical behaviors, making each isomer unique despite their similar structures.

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